Cas no 1206-76-4 (2-Amino-2'-methoxy Biphenyl)

2-Amino-2'-methoxy Biphenyl 化学的及び物理的性質

名前と識別子

-

- 2'-Methoxy-biphenyl-2-ylamine

- 2-(2-METHOXYPHENYL)ANILINE

- 2'-METHOXY[1,1'-BIPHENYL]-2-AMINE

- 2-(2'-methoxyphenyl)aniline

- 2-(2-methoxyphenyl)phenylamine

- 2-amino-2'-methoxybiphenyl

- 2-methoxy-2'-amidobiphenyl

- 2'-methoxybiphenyl-2-amine

- 2'-Methoxy-biphenyl-2-ylamin

- 2'-Methoxybiphenyl-2-ylamine

- AC1LGBTA

- AG-777

- AGN-PC-00H623

- CTK7B0867

- SureCN395260

- MFCD00661637

- SCHEMBL395260

- DTXSID30355974

- AG-777/25006459

- 2'-methoxy[1,1'-biphenyl]-2-ylamine

- 2'-Methoxy-[1,1'-biphenyl]-2-amine

- 1206-76-4

- AKOS000302887

- G70703

- CS-0329331

- 2//'-Methoxy-biphenyl-2-ylamine

- 2-Amino-2'-methoxy Biphenyl

-

- MDL: MFCD00661637

- インチ: InChI=1S/C13H13NO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3

- InChIKey: ZSGCLJMSDWOQAM-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC=C1C2=CC=CC=C2N

計算された属性

- せいみつぶんしりょう: 199.09979

- どういたいしつりょう: 199.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 309.5±17.0 °C at 760 mmHg

- フラッシュポイント: 141.2±14.2 °C

- PSA: 35.25

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-Amino-2'-methoxy Biphenyl セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Amino-2'-methoxy Biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A898295-25mg |

2-Amino-2'-methoxy Biphenyl |

1206-76-4 | 25mg |

$ 95.00 | 2022-06-07 | ||

| TRC | A898295-5mg |

2-Amino-2'-methoxy Biphenyl |

1206-76-4 | 5mg |

$ 65.00 | 2022-06-07 | ||

| OTAVAchemicals | 1365434-250MG |

2'-methoxy-[1,1'-biphenyl]-2-amine |

1206-76-4 | 95% | 250MG |

$77 | 2023-07-04 | |

| Crysdot LLC | CD12173924-1g |

2'-Methoxy-[1,1'-biphenyl]-2-amine |

1206-76-4 | 95+% | 1g |

$356 | 2024-07-23 | |

| A2B Chem LLC | AE10467-100mg |

2'-METHOXY[1,1'-BIPHENYL]-2-AMINE |

1206-76-4 | 95% | 100mg |

$100.00 | 2024-04-20 | |

| TRC | A898295-2.5mg |

2-Amino-2'-methoxy Biphenyl |

1206-76-4 | 2.5mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400001-1g |

2'-Methoxy-[1,1'-biphenyl]-2-amine |

1206-76-4 | 95+% | 1g |

¥3696.00 | 2024-08-09 | |

| A2B Chem LLC | AE10467-1g |

2'-METHOXY[1,1'-BIPHENYL]-2-AMINE |

1206-76-4 | 95% | 1g |

$421.00 | 2024-04-20 | |

| A2B Chem LLC | AE10467-5g |

2'-METHOXY[1,1'-BIPHENYL]-2-AMINE |

1206-76-4 | 95% | 5g |

$1448.00 | 2024-04-20 | |

| A2B Chem LLC | AE10467-250mg |

2'-METHOXY[1,1'-BIPHENYL]-2-AMINE |

1206-76-4 | 95% | 250mg |

$163.00 | 2024-04-20 |

2-Amino-2'-methoxy Biphenyl 関連文献

-

Sonsoles Rodriguez-Aristegui,Kate M. Clapham,Lauren Barrett,Céline Cano,Marine Desage-El Murr,Roger J. Griffin,Ian R. Hardcastle,Sara L. Payne,Tommy Rennison,Caroline Richardson,Bernard T. Golding Org. Biomol. Chem. 2011 9 6066

2-Amino-2'-methoxy Biphenylに関する追加情報

Professional Introduction to 2-Amino-2'-methoxy Biphenyl (CAS No: 1206-76-4)

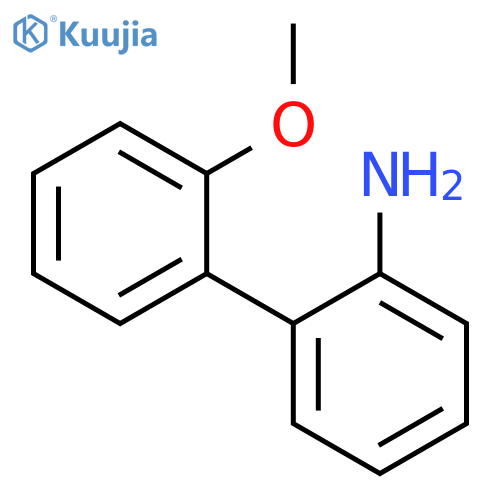

2-Amino-2'-methoxy Biphenyl, with the chemical formula C₁₃H₁₁NO, is a significant compound in the field of pharmaceutical and chemical research. Its CAS number, CAS No: 1206-76-4, identifies it as a well-characterized molecule with diverse applications. This introduction delves into the compound's properties, synthesis, applications, and recent advancements in research.

The structure of 2-Amino-2'-methoxy Biphenyl consists of two benzene rings connected by a methoxy group at the 2-position of one ring and an amino group at the corresponding position on the other ring. This unique arrangement contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in organic synthesis.

In terms of synthesis, 2-Amino-2'-methoxy Biphenyl can be prepared through various methods, including nucleophilic substitution reactions and condensation processes. The choice of synthetic route depends on the desired purity and scale of production. Recent studies have focused on optimizing these processes to enhance yield and reduce environmental impact, aligning with green chemistry principles.

One of the most notable applications of 2-Amino-2'-methoxy Biphenyl is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various bioactive molecules. For instance, derivatives of this compound have been explored for their potential in developing novel therapeutic agents. Research has shown that modifications to the methoxy and amino groups can significantly alter the pharmacological properties of the resulting molecules.

Recent advancements in medicinal chemistry have highlighted the importance of biphenyl derivatives in drug discovery. A study published in the Journal of Medicinal Chemistry demonstrated that compounds structurally related to 2-Amino-2'-methoxy Biphenyl exhibit promising activity against certain enzymatic targets. These findings underscore the compound's significance as a scaffold for developing new drugs.

The compound's versatility also extends to materials science. Researchers have investigated its use in creating advanced polymers and coatings due to its ability to form stable aromatic networks. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.

In addition to its industrial applications, 2-Amino-2'-methoxy Biphenyl has been studied for its role in chemical biology. Its interaction with biological targets has provided insights into various metabolic pathways. For example, studies have explored how derivatives of this compound can modulate enzyme activity, offering potential therapeutic benefits.

The development of new analytical techniques has further facilitated the study of 2-Amino-2'-methoxy Biphenyl. High-resolution spectroscopy and mass spectrometry have enabled researchers to accurately determine its structure and purity. These advancements have not only improved synthetic methodologies but also enhanced our understanding of its reactivity and interactions.

The future prospects for 2-Amino-2'-methoxy Biphenyl are promising, with ongoing research focusing on expanding its applications. Efforts are underway to develop more efficient synthetic routes and to explore novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry are likely to drive innovation in this field.

In conclusion, 2-Amino-2'-methoxy Biphenyl (CAS No: 1206-76-4) is a versatile compound with significant implications in pharmaceuticals, materials science, and chemical biology. Its unique structure and reactivity make it a valuable building block for various applications. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in scientific and industrial advancements.

1206-76-4 (2-Amino-2'-methoxy Biphenyl) 関連製品

- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)

- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 477567-49-0(ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)

- 895438-63-8(ethyl 2-(2Z)-2-(2-fluorobenzoyl)imino-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)

- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)

- 7094-26-0(1,1,2-trimethylcyclohexane)

- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)

- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)

- 1482166-28-8(2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol)